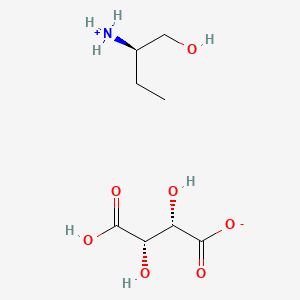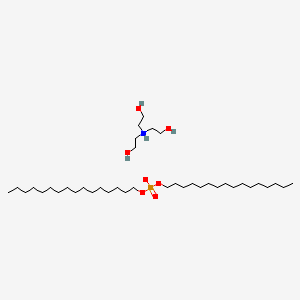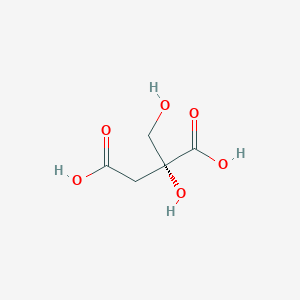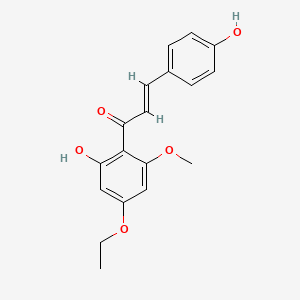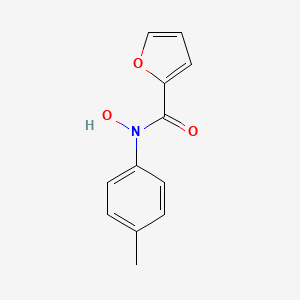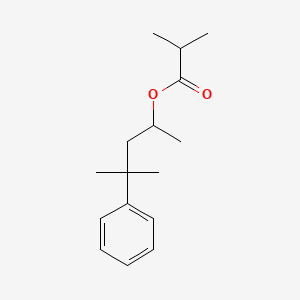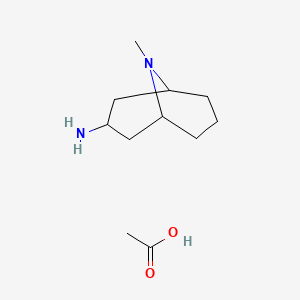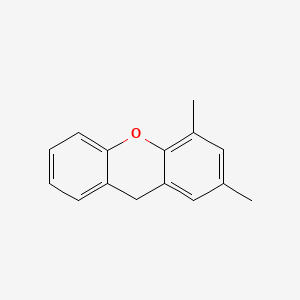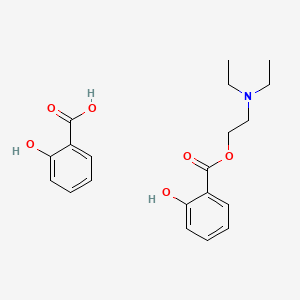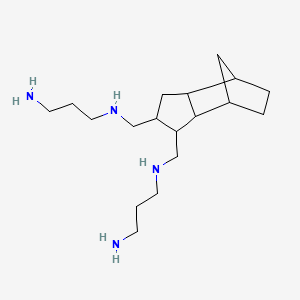
N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is a complex organic compound with the molecular formula C18H36N4. It is known for its unique structure, which includes a tricyclic framework with multiple amine groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine typically involves the reaction of octahydro-4,7-methano-1H-indene with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares the tricyclic framework but lacks the amine groups.
Hexahydro-4,7-methanoindan: Similar structure but different functional groups.
Tricyclo[5.2.1.0(2,6)]decane: Similar tricyclic structure with different substituents.
Uniqueness
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is unique due to its multiple amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76364-73-3 |
|---|---|
Formule moléculaire |
C18H36N4 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N'-[[3-[(3-aminopropylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H36N4/c19-5-1-7-21-11-15-10-16-13-3-4-14(9-13)18(16)17(15)12-22-8-2-6-20/h13-18,21-22H,1-12,19-20H2 |
Clé InChI |
CNGMXDQCLASLHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(C(C3)CNCCCN)CNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


